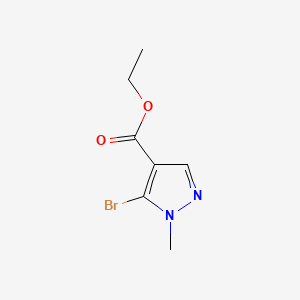

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-9-10(2)6(5)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQVPOJHVUMCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693302 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105486-72-4 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound is a substituted pyrazole derivative that has garnered significant attention in the field of medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory and anticancer activities[1][2]. The specific arrangement of substituents on this particular molecule—a bromo group at the 5-position, a methyl group at the 1-position, and an ethyl carboxylate at the 4-position—makes it a highly versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of the bromine atom, in particular, offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of vast chemical space in the pursuit of novel therapeutic agents.

Chemical Properties and Identifiers

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and synthesis. Below is a summary of the key identifiers and properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 105486-72-4 | [3][4][5][][7][8][9] |

| Molecular Formula | C₇H₉BrN₂O₂ | [][7] |

| Molecular Weight | 233.06 g/mol | [][7] |

| IUPAC Name | ethyl 5-bromo-1-methylpyrazole-4-carboxylate | [7][9] |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [][7][9] |

| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N | [7][9] |

| Boiling Point | 290.717 °C at 760 mmHg | [7] |

| Flash Point | 129.621 °C | [7] |

| Density | 1.588 g/cm³ | [7] |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the diazotization of the corresponding amine precursor followed by a Sandmeyer-type reaction.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol is based on a reported synthesis with an 81% yield[3].

-

Reaction Setup: In a suitable reaction vessel, prepare a mixture of tert-butyl nitrite (29.5 mL, 221.5 mmol) and copper(II) bromide (39.7 g, 177.5 mmol) in acetonitrile.

-

Addition of Starting Material: Over a period of 30 minutes, slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (25 g, 148 mmol) to the reaction mixture.

-

Reaction Progression: Stir the resulting mixture at room temperature for 2 hours. Following this, increase the temperature to 65 °C and continue stirring for an additional hour[3].

-

Workup: After the reaction is complete, pour the mixture into 400 mL of 6N hydrochloric acid. Extract the aqueous phase with dichloromethane.

-

Isolation and Purification: Concentrate the combined organic phases under reduced pressure. The crude product is then purified by flash chromatography using a gradient of 0-20% ethyl acetate in hexane to yield the final product[3].

Causality Behind Experimental Choices: The use of tert-butyl nitrite serves as an efficient diazotizing agent in a non-aqueous medium. Copper(II) bromide acts as the bromide source in this Sandmeyer-type reaction. The gradual addition of the starting material helps to control the exothermicity of the reaction. The final purification by column chromatography is essential to remove any unreacted starting material and byproducts, ensuring a high purity of the final compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectra are not detailed here, this information is generally available from commercial suppliers or can be found in the chemical literature[3]. It is standard practice to verify the structure of the synthesized compound by comparing its spectroscopic data with that of a known standard or with predicted values.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities[1]. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the bromo group at the 5-position is particularly advantageous, as it allows for further functionalization through reactions such as Suzuki, Heck, and Sonogashira cross-couplings. This enables the introduction of a wide array of substituents, which can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Diagram of the Role as a Versatile Scaffold:

Caption: Versatility of this compound in generating diverse compounds.

The ability to generate a library of diverse compounds from a single, readily accessible starting material is a cornerstone of modern drug discovery. This pyrazole derivative is an excellent example of a versatile building block that can be used to create novel chemical entities for screening against a variety of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on available safety data sheets for similar compounds[10][11][12][13].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood[10].

-

Health Hazards: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[10].

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing[10].

-

If on Skin: Wash with plenty of water[10].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[10].

-

If Swallowed: Rinse mouth and call a doctor if you feel unwell[10].

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[10].

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined synthesis, coupled with the reactive nature of the bromo substituent, provides a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in the laboratory. This guide serves as a foundational resource for researchers and scientists looking to incorporate this important intermediate into their drug discovery programs.

References

-

Chemsrc. This compound. [Link]

-

PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

-

Molbase. This compound. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 105486-72-4 [chemicalbook.com]

- 4. 105486-72-4|this compound|BLD Pharm [bldpharm.com]

- 5. CAS#:105486-72-4 | this compound | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. jk-sci.com [jk-sci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. echemi.com [echemi.com]

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS: 105486-72-4)

Introduction

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of biologically active compounds, including selective COX-2 inhibitors and anticancer agents.[1] Within this important class of molecules, this compound stands out as a particularly valuable synthetic building block. The strategic placement of a bromine atom and an ethyl ester group provides orthogonal handles for a diverse range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's physicochemical properties, synthesis, characterization, reactivity, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in research and development. This compound is a solid at room temperature, and its key identifiers and physical properties are summarized below.

Key Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 105486-72-4[2][3][4][5][6] |

| Molecular Formula | C₇H₉BrN₂O₂[2][7][8] |

| Molecular Weight | 233.06 g/mol [2][7][8] |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br[2][3] |

| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N[2][3] |

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 290.7 °C at 760 mmHg | [2] |

| Density | 1.588 g/cm³ | [2] |

| Flash Point | 129.6 °C | [2] |

The structure of this compound features a fully substituted pyrazole ring. The N1-methyl group prevents tautomerism, locking the molecule into a single isomeric form. The electron-withdrawing ethyl carboxylate group at the C4 position and the bromo group at the C5 position are key to its synthetic utility, providing distinct sites for chemical modification.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine with a β-dicarbonyl compound or a functional equivalent. For this compound, a robust and scalable synthetic protocol can be designed starting from commercially available materials.

Proposed Synthetic Workflow

A logical synthetic approach involves the reaction of methylhydrazine with an appropriately substituted three-carbon electrophile, followed by bromination.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for pyrazole synthesis. Researchers should perform their own risk assessment and optimization.

-

Step 1: Synthesis of Ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate.

-

To a solution of diethyl (ethoxymethylene)malonate (1.0 eq) in absolute ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the initial Michael addition of the hydrazine is followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can often be precipitated by adding cold water or an anti-solvent like hexane.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Bromination to Yield this compound.

-

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the crude product from Step 1 in phosphorus oxybromide (POBr₃) (approx. 2-3 eq).

-

Heat the mixture to 100-110 °C for 2-4 hours. This step is a well-established method for converting pyrazolones to the corresponding bromo-pyrazoles.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

The crude product is purified by flash column chromatography on silica gel.

-

A solvent system of ethyl acetate and hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity) is typically effective for separating the product from impurities.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Part 3: Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for confirming the identity and purity of the synthesized compound.

| Technique | Expected Signatures |

| ¹H NMR | ~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ ~4.4 ppm (quartet, 2H): -O-CH₂ -CH₃~3.9 ppm (singlet, 3H): N-CH₃ ~8.0 ppm (singlet, 1H): Pyrazole C3-H |

| ¹³C NMR | ~14 ppm: Ethyl -CH₃~40 ppm: N-CH₃~61 ppm: Ethyl -OCH₂~108 ppm: C4-pyrazole~125 ppm: C5-pyrazole (C-Br)~142 ppm: C3-pyrazole~162 ppm: C=O (ester) |

| IR (cm⁻¹) | ~2980: C-H stretch (aliphatic)~1720: C=O stretch (ester)~1550, 1480: C=N, C=C stretch (pyrazole ring)~1250: C-O stretch (ester) |

| Mass Spec (EI) | m/z 232/234: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. |

Part 4: Reactivity and Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily due to the reactivity of its bromo and ester functional groups.[]

Key Reaction Pathways

-

Cross-Coupling Reactions: The C5-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery and agrochemical research.[10]

-

Ester Manipulation: The ethyl ester at the C4 position can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many pharmaceuticals. The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key synthetic transformations of the title compound.

The utility of such pyrazole building blocks is well-documented. For instance, related bromo-pyrazole carboxylic acids are crucial intermediates in the synthesis of modern insecticides like chlorantraniliprole.[11] Furthermore, a vast body of literature highlights the synthesis of substituted pyrazole carboxylates as potent anti-inflammatory and anticancer agents, underscoring the importance of this scaffold in drug development programs.[1][12]

Part 5: Safety and Handling

General Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[13]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not ingest or inhale. Avoid dust formation. Wash hands thoroughly after handling.

Potential Hazards (based on related compounds)

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[13] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[13] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[13] |

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery, agrochemical synthesis, and materials science. Its well-defined structure features two distinct and synthetically valuable functional groups—a modifiable bromo substituent and a versatile ethyl ester. The clear synthetic pathways and predictable reactivity profile make it an essential tool for chemists aiming to construct complex molecular architectures based on the privileged pyrazole scaffold. Adherence to appropriate safety protocols ensures that its utility can be harnessed effectively and responsibly in a laboratory setting.

References

-

J&K Scientific. This compound | 105486-72-4. [Online] Available at: [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2. [Online] Available at: [Link]

-

PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2. [Online] Available at: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. [Online] Available at: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

NCBI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Online] Available at: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Online] Available at: [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Online] Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 105486-72-4 [chemicalbook.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 105486-72-4|this compound|BLD Pharm [bldpharm.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 105486-72-4 CAS Manufactory [m.chemicalbook.com]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. This versatile heterocyclic compound is a valuable building block in the synthesis of complex molecular architectures, particularly for agrochemical and pharmaceutical development.

Core Chemical and Physical Properties

This compound, identified by CAS Number 105486-72-4, is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromo and ethyl carboxylate groups on this core makes it a highly reactive and versatile intermediate for further chemical modification.[1][2]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 105486-72-4 | [3][4] |

| Molecular Formula | C₇H₉BrN₂O₂ | [5] |

| Molecular Weight | 233.06 g/mol | [5] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | [5][6] |

| Boiling Point | 290.7 °C at 760 mmHg | [6] |

| Flash Point | 129.6 °C | [6] |

| Density | 1.588 g/cm³ | [6] |

| InChI Key | OMQVPOJHVUMCGK-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C)Br | [4][6] |

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound involves a Sandmeyer-type diazotization and bromination of its amino precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This method is reliable and provides a high yield of the desired product.[3]

Causality of Experimental Choices:

-

Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is an ideal precursor as the amino group at the C5 position can be readily converted into a diazonium salt.

-

Diazotizing Agent: Tert-butyl nitrite is used to generate the reactive nitrosonium ion in situ under non-aqueous conditions, which then reacts with the amino group to form the diazonium salt.

-

Bromine Source: Copper(II) bromide serves as both the bromide source and a catalyst to facilitate the displacement of the diazonium group with a bromine atom.

-

Temperature Control: The reaction is initiated at room temperature and then gently heated to 65 °C to ensure the complete decomposition of the diazonium intermediate and the formation of the C-Br bond.[3]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of tert-butyl nitrite (1.5 eq) and copper(II) bromide (1.2 eq) in acetonitrile.[3]

-

Addition of Starting Material: Slowly add a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) to the reaction mixture over a period of 30 minutes. Maintain the temperature at room temperature.[3]

-

Reaction: Stir the mixture at room temperature for 2 hours. Following this, heat the reaction to 65 °C and maintain stirring for an additional 1 hour to ensure the reaction goes to completion.[3]

-

Quenching and Extraction: After cooling, pour the reaction mixture into a 6N aqueous HCl solution. Extract the aqueous phase with dichloromethane.[3]

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography using a gradient of 0-20% ethyl acetate in hexanes to yield the pure this compound. A typical reported yield for this procedure is 81%.[3]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two primary reactive sites: the C5-bromo substituent and the C4-ethyl ester. This dual functionality allows for sequential or orthogonal chemical modifications.

-

C5-Bromo Group: This is the most versatile handle for synthetic elaboration. It is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl moieties, which is a cornerstone of modern drug discovery for generating molecular diversity.

-

C4-Ethyl Ester Group: The ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical diversification.

Key Synthetic Transformations Diagram

Caption: Key reaction pathways for synthetic diversification.

Spectroscopic Characterization

-

¹H NMR:

-

Pyrazole Proton (C3-H): A sharp singlet is expected, typically downfield (δ 7.5-8.5 ppm), due to the aromatic nature of the pyrazole ring.

-

N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons, typically around δ 3.8-4.2 ppm.

-

Ethyl Ester Protons (O-CH₂-CH₃): A quartet (for the -CH₂-) around δ 4.2-4.5 ppm and a triplet (for the -CH₃) around δ 1.2-1.5 ppm.

-

-

¹³C NMR: Distinct signals would be expected for the five carbons of the pyrazole-ester core, the N-methyl carbon, and the two carbons of the ethyl group. The carbon bearing the bromine (C5) would appear in the aromatic region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch would be prominent, typically in the range of 1700-1730 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, hazard information for structurally similar compounds suggests that it should be handled with care.[7]

-

Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[7]

-

Recommended Precautions:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal and agricultural chemistry. Its well-defined structure, reliable synthesis, and dual reactive sites for functionalization make it an essential tool for chemists aiming to construct novel, complex, and biologically active molecules. This guide provides the foundational knowledge required for its effective handling, synthesis, and strategic application in research and development projects.

References

-

J&K Scientific. This compound | 105486-72-4. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]

-

ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available from: [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 105486-72-4 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 105486-72-4 CAS Manufactory [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2][3][4][5] This significance is underscored by the presence of the pyrazole moiety in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[2][1] The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in both approved drugs and novel compounds under investigation.[5]

This guide focuses on a specific, synthetically valuable derivative: Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate . We will delve into its precise chemical identity according to IUPAC nomenclature, explore its synthesis and characterization, and discuss its reactivity and potential applications, providing a comprehensive resource for researchers in the field.

PART 1: Nomenclature and Structural Elucidation

IUPAC Name and Chemical Structure

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the compound with the CAS number 105486-72-4 is named This compound .[6][7][8]

Let's break down the name to understand the structure:

-

Pyrazole : This indicates the core five-membered heterocyclic ring containing two adjacent nitrogen atoms.[9][10] The "1H" specifies the position of the hydrogen atom on one of the nitrogen atoms in the parent pyrazole, which is a standard convention.[9]

-

-4-carboxylate : This suffix indicates an ester group attached to the 4th position of the pyrazole ring.

-

Ethyl : This specifies that the ester is an ethyl ester.

-

5-bromo : A bromine atom is substituted at the 5th position of the pyrazole ring.

-

1-methyl : A methyl group is attached to the nitrogen atom at the 1st position.

The numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

Below is a diagram illustrating the chemical structure and the numbering of the pyrazole ring.

Caption: Chemical structure and IUPAC numbering of this compound.

PART 2: Synthesis and Characterization

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the diazotization of an amino-pyrazole precursor followed by a Sandmeyer-type reaction.[11]

A general procedure starts with ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[11] This precursor is treated with a nitrite source, such as tert-butyl nitrite, in the presence of a copper(II) bromide catalyst.[11] The reaction proceeds through the formation of a diazonium salt intermediate, which is then displaced by the bromide ion to yield the target compound.[11]

Experimental Protocol: Synthesis of this compound [11]

-

Reaction Setup: In a suitable reaction vessel, a mixture of tert-butyl nitrite and copper(II) bromide is prepared in acetonitrile.

-

Addition of Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is added slowly to the reaction mixture over a period of 30 minutes.

-

Reaction Conditions: The mixture is stirred at room temperature for 2 hours, followed by heating to 65°C for 1 hour.

-

Work-up: Upon completion, the reaction mixture is poured into 6N HCl and extracted with dichloromethane.

-

Purification: The combined organic layers are concentrated under vacuum. The crude product is then purified by flash chromatography using a gradient of ethyl acetate in hexane (0-20%) to afford the pure this compound.[11]

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - Singlet for the pyrazole ring proton (C3-H). - Singlet for the N-methyl protons. - Quartet for the ethyl ester methylene (-CH₂-) protons. - Triplet for the ethyl ester methyl (-CH₃) protons. |

| ¹³C NMR | - Signals for the five pyrazole ring carbons. - Signal for the N-methyl carbon. - Signal for the ester carbonyl carbon. - Signals for the ethyl ester methylene and methyl carbons. |

| IR | - Strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹). - C-H stretching and bending vibrations. - C-N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₉BrN₂O₂ (232.06 g/mol ). - Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately 1:1 ratio). |

PART 3: Chemical Reactivity and Applications

Reactivity of the Brominated Pyrazole Ring

The bromine atom at the 5-position of the pyrazole ring is a key functional handle that allows for a variety of subsequent chemical transformations. Brominated pyrazoles are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[12][13]

The reactivity of the C-Br bond allows for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of diverse substituents at this position. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where fine-tuning of molecular properties is essential for optimizing efficacy and selectivity.[13]

Potential Applications in Drug Discovery and Beyond

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][14] Derivatives of bromo-methyl-pyrazole-carboxylates serve as important building blocks in the synthesis of compounds targeting a range of biological pathways.[12]

-

Kinase Inhibitors: The pyrazole ring is a key structural element in many protein kinase inhibitors used in targeted cancer therapies.[3]

-

Agrochemicals: These compounds also serve as intermediates in the synthesis of herbicides and fungicides, contributing to crop protection.[12]

-

Material Science: There is potential for their use in the formulation of specialty polymers and resins.[12]

The ability to functionalize the pyrazole ring at multiple positions, as exemplified by this compound, makes this class of compounds highly valuable for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically versatile and valuable building block in medicinal and materials chemistry. Its well-defined structure, accessible synthesis, and the reactivity of its bromine substituent make it an important intermediate for the development of novel therapeutic agents and other functional materials. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers seeking to leverage the potential of the pyrazole scaffold in their scientific endeavors.

References

-

Alam, M. J., et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

International Journal of Chemical Concepts. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Reactions of some αβ-unsaturated pyrazolyl compounds with bromine and with grignard reagents. [Link]

-

ResearchGate. Reactivity study of bipyrazoles towards the bromination step. [Link]

-

ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ACS Publications. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

ACD/Labs. TABLE D-IV Trivial Names for Heterocyclic systems. [Link]

-

Chemex. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

-

NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Chemsrc. This compound. [Link]

-

Reddit. Pyrazole Nomenclature. [Link]

-

ResearchGate. Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. [Link]

-

Reddit. Pyrazole Nomenclature. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PharmaTutor. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

Britannica. Pyrazole. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS#:105486-72-4 | this compound | Chemsrc [chemsrc.com]

- 8. jk-sci.com [jk-sci.com]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. This compound | 105486-72-4 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemicals.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[1][2] Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions. This guide offers a detailed exploration of a reliable synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction and provide a robust, step-by-step protocol.

Primary Synthesis Pathway: A Diazotization-Halogenation Approach

The most direct and commonly employed synthesis of this compound proceeds from its amino precursor, ethyl 5-amino-1-methylpyrazole-4-carboxylate. This transformation is effectively a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide variety of functionalities via a diazonium salt intermediate.

Conceptual Workflow

The synthesis can be visualized as a two-stage process occurring in a single pot:

-

Diazotization: The primary amino group of the starting material is converted into a diazonium salt using a nitrite source in the presence of a copper(I) halide.

-

Halogenation: The diazonium salt is subsequently displaced by a bromide ion, yielding the final product.

Caption: A schematic overview of the synthesis of this compound.

Mechanistic Insights

The reaction is initiated by the in-situ formation of a diazotizing agent from tert-butyl nitrite. This agent reacts with the primary amino group on the pyrazole ring to form a diazonium salt. The copper(II) bromide plays a dual role: it facilitates the decomposition of the diazonium salt and serves as the source of the bromide nucleophile that replaces the dinitrogen gas. This process is highly efficient and regioselective, ensuring the bromine atom is installed specifically at the 5-position of the pyrazole ring.

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of this compound.[3]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | 169.18 | 25 | 148 |

| tert-Butyl nitrite | 103.12 | 22.8 | 221.5 |

| Copper(II) bromide | 223.35 | 39.7 | 177.5 |

| Acetonitrile | 41.05 | - | - |

| 6N Hydrochloric acid | 36.46 | - | - |

| Dichloromethane | 84.93 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Hexane | 86.18 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a suitable reaction vessel, a mixture of tert-butyl nitrite (29.5 mL, 221.5 mmol) and copper(II) bromide (39.7 g, 177.5 mmol) in acetonitrile is prepared.[3]

-

Addition of Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (25 g, 148 mmol) is added slowly to the reaction mixture over a period of 30 minutes.[3] The slow addition is crucial to control the exothermicity of the diazotization reaction.

-

Reaction Progression: The mixture is stirred at room temperature for 2 hours, allowing for the complete formation of the diazonium salt.[3]

-

Heating: The reaction is then heated to 65 °C and stirred for an additional hour to drive the displacement of the diazonium group to completion.[3]

-

Workup: Upon completion, the reaction mixture is poured into 400 mL of 6N hydrochloric acid and extracted with dichloromethane.[3]

-

Purification: The combined organic phases are concentrated under reduced pressure. The resulting crude product is purified by flash chromatography using a gradient of 0-20% ethyl acetate in hexane to yield the final product.[3]

Expected Outcome

This procedure is reported to yield approximately 28 g of this compound, which corresponds to an 81% yield.[3]

Alternative Synthetic Strategies

While the diazotization-halogenation approach is highly effective, other methods for constructing the pyrazole ring or introducing the bromine substituent are worth noting for their potential applicability in different contexts.

-

Vilsmeier Cyclization: The Vilsmeier-Haack reaction can be employed to synthesize pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[2] This method involves the formation of the pyrazole ring through cyclization.

-

Multi-component Reactions: One-pot, three-component reactions involving an aldehyde, a hydrazine derivative, and ethyl acetoacetate can provide a rapid and efficient route to polysubstituted pyrazole-4-carboxylates.

-

Direct Bromination: The direct bromination of ethyl 1-methyl-1H-pyrazole-4-carboxylate is another potential route. However, this may lead to issues with regioselectivity, potentially yielding a mixture of brominated isomers.

Conclusion

The synthesis of this compound via the diazotization and subsequent halogenation of its amino precursor is a robust and high-yielding method. The procedure is straightforward and utilizes readily available reagents, making it an attractive choice for both academic and industrial settings. Understanding the underlying mechanism and experimental nuances is key to achieving optimal results. The alternative pathways mentioned offer additional flexibility for the synthesis of related pyrazole derivatives.

References

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz

- This compound | 105486-72-4 - ChemicalBook. (URL: )

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: )

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (URL: )

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC - PubMed Central - NIH. (URL: )

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (URL: )

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of spectral interpretation for this specific heterocyclic compound.

Introduction: The Significance of ¹H NMR in Structural Elucidation

In the field of synthetic chemistry and drug discovery, ¹H NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms is fundamental to confirming molecular structures and ensuring the purity of synthesized compounds. For a molecule such as this compound, a substituted pyrazole, ¹H NMR offers a definitive fingerprint, allowing for the unambiguous assignment of its constituent protons.

The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise substitution pattern on the pyrazole ring is often critical for its pharmacological effect. Therefore, a thorough understanding of its ¹H NMR spectrum is not merely an academic exercise but a crucial step in the quality control and characterization of potential drug candidates.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures provides a robust framework for interpretation. The structure of this compound presents four distinct proton environments, which are expected to give rise to four unique signals in the ¹H NMR spectrum.

| Assignment | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | Pyrazole-H3 | ~7.5 - 8.0 | Singlet (s) | 1H |

| B | N-CH₃ | ~3.8 - 4.2 | Singlet (s) | 3H |

| C | O-CH₂-CH₃ | ~4.2 - 4.5 | Quartet (q) | 2H |

| D | O-CH₂-CH₃ | ~1.2 - 1.5 | Triplet (t) | 3H |

Rationale for Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts are based on the electronic environment of each proton, influenced by inductive effects and the aromaticity of the pyrazole ring.

The Pyrazole Ring Proton (H3)

The lone proton on the pyrazole ring is at the C3 position. Aromatic protons typically resonate in the region of 7-8 ppm. The electron-withdrawing nature of the adjacent ester group at C4 and the nitrogen atoms within the ring will deshield this proton, shifting its resonance downfield. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.

The N-Methyl Protons (N-CH₃)

The protons of the methyl group attached to the N1 nitrogen of the pyrazole ring are expected to appear as a singlet, as there are no neighboring protons to cause splitting. The proximity to the electronegative nitrogen atom and the aromatic ring system will cause a downfield shift compared to a typical alkyl methyl group, likely in the range of 3.8-4.2 ppm.

The Ethyl Ester Protons (O-CH₂-CH₃)

The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

Methylene Protons (-CH₂-) : These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift, predicted to be in the range of 4.2-4.5 ppm.[1][2] According to the n+1 rule, the signal for these two protons will be split into a quartet by the three adjacent protons of the methyl group (n=3, so n+1=4).

-

Methyl Protons (-CH₃) : The terminal methyl protons of the ethyl group are further from the electronegative oxygen and will therefore resonate at a more upfield position, typically around 1.2-1.5 ppm.[1][2] This signal will be split into a triplet by the two adjacent methylene protons (n=2, so n+1=3).

The relationship between these protons can be visualized in the following workflow:

Caption: Spin-spin coupling in the ethyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters :

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

A standard proton experiment should be performed with a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0 to 12 ppm).

-

The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum:

Caption: Workflow for ¹H NMR analysis.

Conclusion: Structural Confirmation

The predicted ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint for the molecule. The presence of four distinct signals with the predicted chemical shifts, multiplicities, and integration ratios would serve as definitive evidence for the successful synthesis and purity of the compound. The singlet for the pyrazole proton, the singlet for the N-methyl group, and the characteristic quartet and triplet for the ethyl ester group are all consistent with the proposed structure. This detailed spectral analysis is an essential component of the comprehensive characterization required for any novel compound intended for use in research and development.

References

-

Alfa Aesar. (2024). This compound. Retrieved from [Link]

-

J&K Scientific. (2024). This compound. Retrieved from [Link]

-

ChemSrc. (2024). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53302113, this compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Proton Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting Proton NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity of Pyrazole Derivatives in Drug Discovery

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and metabolic stability have established it as a "privileged scaffold" in drug discovery, leading to the development of numerous clinically successful therapeutic agents.[1][2] From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives have demonstrated a vast spectrum of biological activities.[3][4][5][6] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives. This guide will delve into the core mechanisms of action, provide detailed experimental protocols for activity evaluation, and present quantitative data to facilitate the rational design of novel pyrazole-based therapeutics.

Chapter 1: Anticancer Activity of Pyrazole Derivatives

The development of pyrazole-containing anticancer agents has been a highly fruitful area of research, with numerous derivatives advancing into clinical trials.[7] These compounds exert their effects through various mechanisms, most notably by targeting key regulators of the cell cycle.

Mechanism of Action: Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] Aberrant expression and activity of Aurora kinases are frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6] Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[6][7]

The inhibition of Aurora kinases by pyrazole derivatives disrupts the phosphorylation of key downstream substrates involved in centrosome maturation, spindle assembly, and chromosome segregation. This interference with mitotic progression ultimately triggers the apoptotic cascade in rapidly dividing cancer cells.

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data on Anti-inflammatory Activity

The following table presents the in vitro COX inhibitory activity of representative pyrazole derivatives.

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 2a | >1000 | 19.87 | >50.33 | |

| Compound 3b | 875.6 | 39.43 | 22.21 | |

| Compound 5b | 676.6 | 38.73 | 17.47 | |

| Compound 5f | >100 | 1.50 | >66.67 | |

| Compound 6f | >100 | 1.15 | >86.96 |

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Fluorometric probe (e.g., ADHP)

-

Arachidonic acid

-

Pyrazole derivative stock solutions (in DMSO)

-

96-well black microtiter plate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of COX enzymes, heme, probe, and arachidonic acid in COX Assay Buffer according to the kit manufacturer's instructions.

-

Plate Setup:

-

Blank wells: Assay buffer only.

-

100% Activity wells: Assay buffer, heme, probe, and COX enzyme.

-

Inhibitor wells: Assay buffer, heme, probe, COX enzyme, and serial dilutions of the pyrazole derivative.

-

Positive Control wells: Assay buffer, heme, probe, COX enzyme, and a known COX inhibitor (e.g., Celecoxib).

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot a dose-response curve and calculate the IC50 value.

Chapter 3: Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

[1]#### 3.1. Mechanism of Action: Inhibition of DNA Gyrase

A key mechanism of antibacterial action for several pyrazole derivatives is the inhibition of DNA gyrase. D[2]NA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. By inhibiting this enzyme, pyrazole derivatives disrupt these vital cellular processes, leading to bacterial cell death.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cyclooxygenase-2 biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. books.rsc.org [books.rsc.org]

The Alchemist's Keystone: A Technical Guide to Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

Introduction: The Strategic Value of a Well-Placed Bromine

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core motif consistently found in a multitude of FDA-approved therapeutics.[1][] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile template for drug design.[] Within this important class of heterocycles, Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) has emerged as a particularly powerful and strategic building block.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its synthesis and application. For researchers in drug discovery and process development, understanding the nuances of this reagent is key to unlocking its full potential in creating next-generation therapeutics and functional materials. Its true value lies not just in the pyrazole core, but in the strategic placement of three key functional groups: a reactive bromine atom at the 5-position, a stable N-methyl group that blocks tautomerization and directs substitution, and an ethyl ester at the 4-position, ripe for modification. This trifecta of functionality makes it a linchpin in complex synthetic routes.

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical and spectral properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 105486-72-4 | [3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4] |

| Molecular Weight | 233.06 g/mol | [4] |

| IUPAC Name | ethyl 5-bromo-1-methylpyrazole-4-carboxylate | [5] |

| Boiling Point | ~290.7 °C at 760 mmHg | [4] |

| Density | ~1.588 g/cm³ | [4] |

Spectroscopic Signature (Predicted)

While a publicly available, peer-reviewed spectrum is elusive, the expected ¹H-NMR spectroscopic data, based on its structure and analysis of similar compounds, is crucial for reaction monitoring and quality control.

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm):

-

~8.0-8.2 (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. Its downfield shift is characteristic of an aromatic proton on an electron-deficient ring.

-

~4.35 (q, J = 7.1 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.

-

~3.95 (s, 3H): A sharp singlet for the N-methyl (-NCH₃) protons. Its position is a key identifier of this specific isomer.

-

~1.38 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester, split by the adjacent methylene group.

-

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound involves a Sandmeyer-type diazotization and bromination of its corresponding 5-amino precursor. This method is favored in industrial settings for its high efficiency and use of readily available reagents.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of brominated heterocycles from amino precursors.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend copper(II) bromide (1.5 equivalents) in acetonitrile.

-

Initial Cooling & Addition: Cool the suspension in an ice bath. To the stirred suspension, add tert-butyl nitrite (1.5 equivalents) in one portion.

-

Substrate Addition: Slowly add a solution of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in acetonitrile via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow addition is critical to control the exothermic diazotization reaction and prevent the formation of diazonium salt decomposition byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A color change and gas evolution will be observed.

-

Heating: Gently heat the reaction mixture to 65°C and maintain for 1 hour to ensure the complete substitution of the diazonium group with bromide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it into a beaker containing 6N hydrochloric acid. This step quenches the reaction and protonates any basic byproducts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. The organic layers contain the desired product.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0-20%) to yield the pure product as a white to off-white solid with an expected yield of around 80%.

The Core of Reactivity: A Platform for Diversification

The synthetic utility of this compound stems from the C5-bromine, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of a wide array of chemical functionalities, a cornerstone of modern library synthesis and lead optimization in drug discovery.

Diagram: Key Reaction Pathways

Caption: Key cross-coupling and hydrolysis reactions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most important transformation for this building block, enabling the formation of C(sp²)-C(sp²) bonds. This is critical for constructing the biaryl and heteroaryl-aryl motifs prevalent in kinase inhibitors and other targeted therapies.

-

Rationale: This reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and its high tolerance for other functional groups (like the ethyl ester on the pyrazole ring).

-

Generic Protocol:

-

To a flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Heat the mixture (e.g., to 90°C) and stir until TLC or LC-MS indicates the consumption of the starting material.

-

The product is isolated via standard aqueous workup and purification by chromatography.

-

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The introduction of nitrogen-containing substituents is fundamental to modulating the physicochemical properties of a drug candidate, such as solubility and receptor affinity. The Buchwald-Hartwig amination provides a direct route to C-N bond formation.[4][5]

-

Rationale: This palladium-catalyzed reaction is exceptionally broad in scope, allowing for the coupling of anilines, alkylamines, and other nitrogen nucleophiles where classical methods like SₙAr would fail.[4] The choice of phosphine ligand is critical and must be optimized to balance catalyst activity and stability.

-

Generic Protocol:

-

In an inert atmosphere glovebox, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃), and a bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture (typically 80-110°C) with stirring.

-

Monitor the reaction. Upon completion, the mixture is cooled, filtered, and purified by chromatography.

-

Application in Drug Discovery: The Pyrazole Core in Action

The 1-methyl-pyrazole scaffold, readily accessible from this building block, is a cornerstone of many modern pharmaceuticals. The ability to rapidly diversify the 5-position via cross-coupling allows for the exploration of structure-activity relationships (SAR) essential for drug development.

Numerous commercial fungicides, such as Isopyrazam and Bixafen, contain the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, highlighting the biological importance of this substituted pyrazole system. In pharmaceuticals, the pyrazole nucleus is found in blockbuster drugs targeting a range of diseases.[1] For instance, kinase inhibitors like Ruxolitinib and Axitinib feature pyrazole-based cores that are critical for their binding to the ATP pocket of their target enzymes.[1]

The 1-methyl-1H-pyrazole-4-carboxylic acid moiety, which can be easily obtained by hydrolysis of the ethyl ester of our title compound or its derivatives, is a precursor for synthesizing anticancer drugs like Sunitinib. This demonstrates the direct translational value of this building block in creating complex, biologically active molecules.

Safety & Handling

As a professional research tool, proper handling of this compound is mandatory.

-

Hazard Classification: This compound is typically classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just another heterocyclic compound; it is a meticulously designed synthetic tool. Its architecture provides a stable, N-methylated pyrazole core while offering two orthogonal points for chemical modification: a highly reactive C5-bromine for palladium-catalyzed diversification and a C4-ester for amide coupling or hydrolysis. This combination of stability and reactivity makes it an invaluable asset for medicinal chemists aiming to accelerate the discovery and development of novel therapeutics. By understanding the principles behind its synthesis and the vast potential of its subsequent reactions, researchers can leverage this building block to its full strategic advantage.

References

- This cit

- This cit

- This cit

-

Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2032. Available at: [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Kaur, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 890-914. Available at: [Link]

-

Vitale, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Beilstein Journal of Organic Chemistry, 17, 108-117. Available at: [Link]

- This cit

- This cit

- This cit

-

Zhang, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1485. Available at: [Link]

- This cit

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

Sources

The Renaissance of a Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have cemented its role as a cornerstone in modern drug discovery.[4] FDA-approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (a phosphodiesterase inhibitor), and a growing number of oncology agents underscore the therapeutic relevance of pyrazole-based molecules.[1][5][6] This guide provides an in-depth exploration of the discovery process for novel pyrazole-containing compounds, from rational design and synthesis to comprehensive biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this remarkable heterocyclic system.

The Pyrazole Core: A Privileged Structure in Drug Design

The significance of the pyrazole moiety stems from its unique physicochemical properties. The two nitrogen atoms—one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2)—allow for multifaceted interactions with biological targets.[6] Furthermore, the pyrazole ring can serve as a bioisostere for a phenyl group, often enhancing physicochemical properties like solubility and lipophilicity, which are critical for favorable pharmacokinetics.[6]

The pharmacological promiscuity of pyrazole derivatives is extensive, with documented activities including:

-

Anti-inflammatory: Often achieved through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

-

Anticancer: Targeting a range of kinases and other signaling proteins involved in tumorigenesis.[9][10]

-

Antimicrobial: Exhibiting efficacy against various bacterial and fungal strains.[5][11]

-

Antidiabetic: Modulating enzymes such as α-glucosidase and α-amylase.[12]

-